molecular formula C23H30ClN5O2 B2866544 N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 941914-19-8

N1-(2-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Numéro de catalogue: B2866544
Numéro CAS: 941914-19-8
Poids moléculaire: 443.98
Clé InChI: TZAIRKSRPKIYCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-Chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound featuring a bis-amide (oxalamide) core flanked by two distinct aromatic and heterocyclic substituents. The 2-chlorophenyl group at the N1 position contributes lipophilicity, while the N2 side chain incorporates a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety. The oxalamide linker, a diamide derivative of oxalic acid, provides rigidity and hydrogen-bonding capacity, which may enhance target binding specificity compared to simpler amides .

Propriétés

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O2/c1-27(2)18-10-8-17(9-11-18)21(29-14-12-28(3)13-15-29)16-25-22(30)23(31)26-20-7-5-4-6-19(20)24/h4-11,21H,12-16H2,1-3H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAIRKSRPKIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

W-15 and W-18 (Piperidinyl Sulfonamide Derivatives)

W-15 and W-18 are sulfonamide-based analogs with 2-phenylethyl-2-piperidinyl scaffolds (Fig. 1 in ). Key differences include:

  • Core Structure: W-15/W-18 use sulfonamide linkers, whereas the target compound employs an oxalamide.
  • Heterocyclic Moieties : The target compound’s 4-methylpiperazine (a six-membered ring with two nitrogen atoms) differs from W-15/W-18’s piperidine (one nitrogen). Piperazines are more basic and may engage in stronger ionic interactions, altering receptor selectivity .
  • Substituents: The 4-(dimethylamino)phenyl group in the target compound introduces electron-donating effects, which could modulate binding to serotonin or adrenergic receptors, unlike the nitro or chloro groups in W-15/W-18 .

Fentanyl (4-Piperidinyl Opioid)

Fentanyl shares a phenylethyl-piperidinyl backbone but differs critically:

  • Piperidine Position: Fentanyl’s 4-piperidinyl group is essential for µ-opioid receptor agonism. The target compound’s 4-methylpiperazine may redirect activity toward non-opioid targets (e.g., kinases or neurotransmitter transporters) due to altered steric and electronic profiles .

N-Substituted 2-Arylacetamides

Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () highlight:

  • Amide vs. Oxalamide : Simple acetamides exhibit planar amide groups that form hydrogen-bonded dimers (e.g., R22(10) motifs in ). The oxalamide’s dual amide bonds may enable more extensive intermolecular interactions, improving crystallinity but reducing solubility .
  • Aromatic Substitution : The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to dichlorophenyl or bromophenyl groups in acetamide derivatives, impacting membrane permeability .

PROTACs and Piperazine-Containing Compounds

Though functionally distinct, PROTACs like AP-PROTAC-2 () share structural motifs:

  • Piperazine Utility : The 4-methylpiperazine in the target compound could act as a solubilizing group or a pharmacophore, similar to its role in PROTACs for enhancing protein degradation efficiency .
  • Amide Linkers: PROTACs often use succinimide or maleimide linkers for covalent binding, whereas the oxalamide in the target compound is non-covalent, suggesting reversible target engagement .

Research Implications

  • Pharmacokinetics : The oxalamide linker and 4-methylpiperazine may confer metabolic stability via resistance to esterase cleavage, but poor solubility could limit oral bioavailability .
  • Target Engagement: The dimethylamino group on the phenyl ring could enhance binding to aminergic receptors (e.g., serotonin receptors), distinguishing it from W-15/W-18’s nitro/chloro groups .
  • Crystallography : Unlike the acetamides in , which form R22(10) dimers, the target compound’s oxalamide might adopt unique packing motifs, influencing formulation strategies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.